Cas no 2803859-87-0 (1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)

1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate
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- インチ: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16(4)11-5-6-12-10(9-11)7-8-15-12/h5-6,9,15H,7-8H2,1-4H3
- InChIKey: INWNTIXJKUJWSX-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C1C=CC2=C(C=1)CCN2)C
じっけんとくせい
- 密度みつど: 1.118±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.9±31.0 °C(Predicted)
- 酸性度係数(pKa): 6.04±0.20(Predicted)
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37457447-0.05g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.05g |
$803.0 | 2023-06-01 | ||
Enamine | EN300-37457447-5.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 5g |
$2774.0 | 2023-06-01 | ||
Enamine | EN300-37457447-10.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 10g |
$4114.0 | 2023-06-01 | ||
Enamine | EN300-37457447-2.5g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 2.5g |
$1874.0 | 2023-06-01 | ||
Enamine | EN300-37457447-0.1g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.1g |
$842.0 | 2023-06-01 | ||
Enamine | EN300-37457447-0.5g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.5g |
$919.0 | 2023-06-01 | ||
Enamine | EN300-37457447-1.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 1g |
$956.0 | 2023-06-01 | ||
Enamine | EN300-37457447-0.25g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.25g |
$880.0 | 2023-06-01 |
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamateに関する追加情報
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate: A Comprehensive Overview
The compound 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate (CAS No. 2803859-87-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural chemistry. Its molecular structure, comprising a substituted indole ring and a carbamate group, makes it a versatile compound with diverse functional groups that can be exploited for various purposes.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. In the case of 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate, the indole ring is further modified with a methyl group at the 5-position, which enhances its stability and bioavailability. This modification has been shown to improve the compound's ability to cross cellular membranes, making it a promising candidate for drug delivery systems.
The carbamate group in this compound plays a crucial role in its pharmacological activity. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can potentially enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Recent research has demonstrated that 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate exhibits moderate AChE inhibitory activity, suggesting its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, this compound has also been explored in agricultural chemistry. The carbamate group confers insecticidal properties to the molecule, making it a candidate for pest control agents. Studies have shown that CAS No. 2803859-87-0 exhibits selective toxicity against certain insect species without significant adverse effects on non-target organisms. This property makes it an attractive option for sustainable agriculture practices.
The synthesis of 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. The key steps include the formation of the indole ring through cyclization reactions and the subsequent introduction of the carbamate group via nucleophilic substitution. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is critical for achieving desired pharmacokinetic properties.
From an environmental perspective, understanding the degradation pathways of CAS No. 2803859-87-0 is essential for assessing its ecological impact. Research has shown that this compound undergoes hydrolytic degradation under specific environmental conditions, leading to the formation of less toxic byproducts. This information is valuable for designing eco-friendly manufacturing processes and disposal methods.
In conclusion, 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate (CAS No. 2803859-87-0) is a versatile compound with significant potential in both medicinal and agricultural fields. Its unique structural features and functional groups make it a valuable tool for researchers seeking innovative solutions in drug development and pest management. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science.
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